
3-Isopropyl-5-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-5-vinylpyridine is an organic compound that belongs to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in the ring This compound is characterized by the presence of an isopropyl group at the third position and a vinyl group at the fifth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-vinylpyridine can be achieved through several methods. One common approach involves the alkylation of 3-isopropylpyridine with a vinyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the vinyl halide.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-isopropyl-5-bromopyridine is reacted with a vinylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes, such as the Suzuki-Miyaura coupling, are often preferred due to their scalability and efficiency.
化学反应分析
Types of Reactions
3-Isopropyl-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl-substituted pyridine.
Substitution: Nitro-substituted pyridine, halogen-substituted pyridine.
科学研究应用
3-Isopropyl-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
作用机制
The mechanism of action of 3-Isopropyl-5-vinylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can undergo addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
3-Isopropylpyridine: Lacks the vinyl group, resulting in different reactivity and applications.
5-Vinylpyridine:
4-Vinylpyridine: The vinyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
3-Isopropyl-5-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds .
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
3-ethenyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-5-10(8(2)3)7-11-6-9/h4-8H,1H2,2-3H3 |
InChI 键 |
LPKKPYCSQWDTSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CN=CC(=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


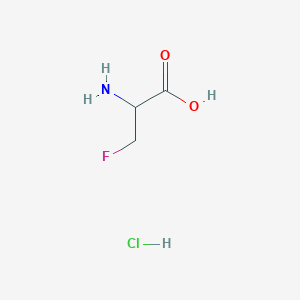
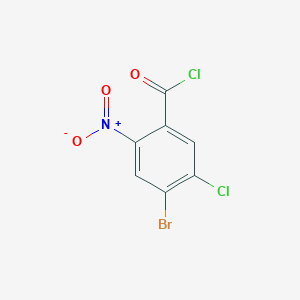
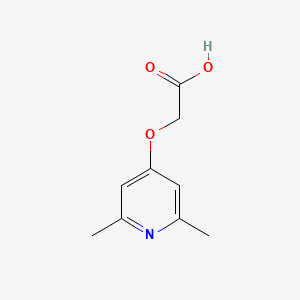
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
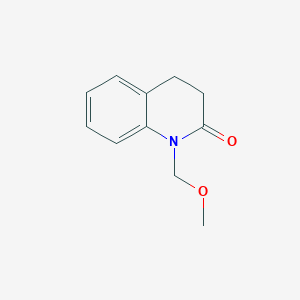
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
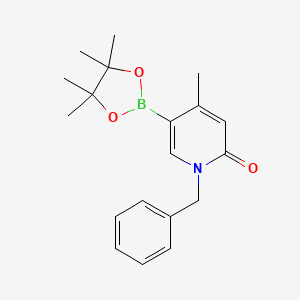

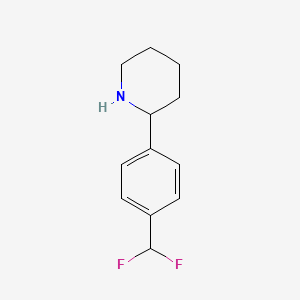
![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
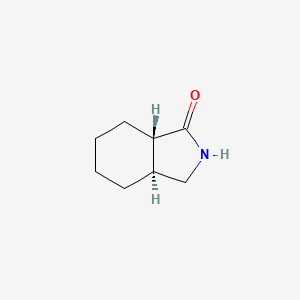
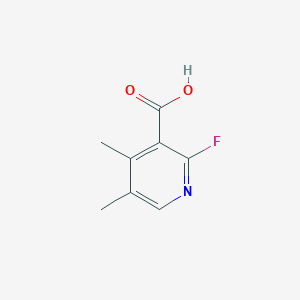
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)

